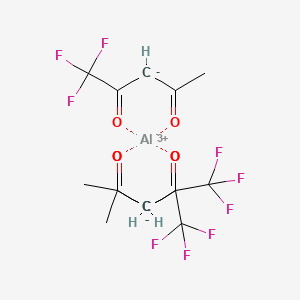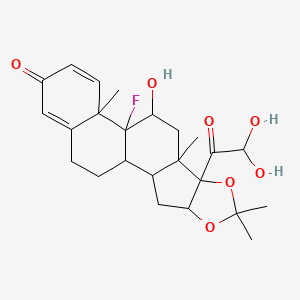
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride, also known as N-Stearoyl-L-cysteine hydrochloride, is a compound with the molecular formula C21H41NO3S.ClH and a molecular weight of 424.08. This compound is a derivative of L-cysteine, an amino acid, and is characterized by the presence of a stearoyl group attached to the cysteine molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride typically involves the reaction of L-cysteine with stearic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of L-cysteine with stearic acid: L-cysteine is reacted with stearic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-stearoyl-L-cysteine.
Formation of hydrochloride salt: The N-stearoyl-L-cysteine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other purification techniques to obtain a high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the stearoyl moiety.
Substitution: The compound can participate in substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, reduced stearoyl derivatives, and substituted cysteine derivatives. These products have various applications in different fields.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein structure and function, particularly in the formation of disulfide bonds.
Industry: The compound is used in the production of cosmetics, food additives, and other industrial products.
Wirkmechanismus
The mechanism of action of L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride involves its interaction with various molecular targets and pathways. The thiol group in the cysteine moiety can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The stearoyl group can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions contribute to the compound’s effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
L-Cysteine, N-(1-oxooctadecyl)-, hydrochloride can be compared with other similar compounds, such as:
N-Stearoyl-L-glutamic acid: Similar to this compound, this compound contains a stearoyl group but is derived from glutamic acid instead of cysteine.
N-Stearoyl-L-lysine: This compound also contains a stearoyl group but is derived from lysine.
The uniqueness of this compound lies in its combination of the stearoyl group with the thiol-containing cysteine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H41NO3S |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-(octadecanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
VJUDNRUDRQLCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



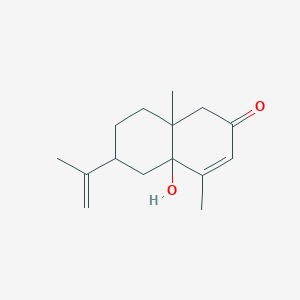
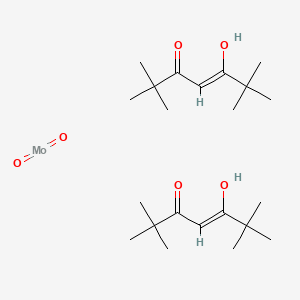
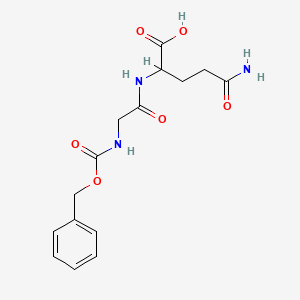
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)

![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
